molecular formula C5H7NO B1322097 1-(Hydroxymethyl)cyclopropanecarbonitrile CAS No. 98730-77-9

1-(Hydroxymethyl)cyclopropanecarbonitrile

Cat. No. B1322097
CAS RN: 98730-77-9
M. Wt: 97.12 g/mol
InChI Key: QMCQBAJOOAMKBX-UHFFFAOYSA-N
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Description

The compound 1-(Hydroxymethyl)cyclopropanecarbonitrile is a derivative of cyclopropane, which is a molecule of interest in various chemical syntheses due to its unique structure and reactivity. The presence of the hydroxymethyl group and the carbonitrile group on the cyclopropane ring can lead to a variety of chemical transformations, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of related cyclopropane derivatives has been explored in several studies. For instance, the synthesis of 5-hydroxymethyl-1,2,3,4-cyclohexanetetrol derivatives from exo-2-substituted endo-3-acetoxy-endo-5-acetoxymethyl-7-oxabicyclo[2.2.1]heptane compounds has been reported . Additionally, the preparation of optically active 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid through cycloalkylation of dimethyl malonate with epichlorohydrin followed by Hofmann rearrangement has been achieved, demonstrating the versatility of cyclopropane derivatives in synthesis . Moreover, the diastereoselective synthesis of highly substituted methylenecyclopropanes from 3-(hydroxymethyl)cyclopropenes with Grignard reagents has been described, showcasing the reactivity of the hydroxymethyl group on the cyclopropane ring .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives has been studied using various spectroscopic techniques. The microwave spectrum of cyclopropane(1,1)dicarbonitrile, a related compound, has been analyzed, providing rotational constants and bond length estimations . This information is crucial for understanding the molecular geometry and electronic distribution in cyclopropane derivatives, which in turn influences their chemical behavior.

Chemical Reactions Analysis

Cyclopropane derivatives undergo a range of chemical reactions due to the strain in the three-membered ring and the reactivity of the substituents. The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid illustrates the potential for cyclopropane derivatives to participate in peptide bond formation and adopt unique secondary structures . Additionally, the synthesis of racemic Z and E forms of 1-amino-1-aminomethyl-2-(hydroxymethyl)cyclopropane and their subsequent complexation with dichloroplatinum(II) highlights the ability of these compounds to form coordination complexes with metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(Hydroxymethyl)cyclopropanecarbonitrile and its derivatives are influenced by the cyclopropane core and the functional groups attached to it. The strain in the cyclopropane ring can lead to increased reactivity, while the hydroxymethyl and carbonitrile groups introduce polar functionality that can affect solubility, boiling point, and other physicochemical parameters. The studies on related compounds provide insights into the behavior of these molecules under various conditions and their potential applications in chemical synthesis [1-6].

Scientific Research Applications

Microwave Spectrum Analysis

1-(Hydroxymethyl)cyclopropanecarbonitrile has been studied for its microwave spectrum, particularly in the range of 18 to 40 GHz. This study helps in understanding the molecular structure and dynamics of the compound. For instance, rotational constants obtained from such studies are valuable in physical chemistry and molecular physics (Pearson et al., 1975).

Ethylene Biosynthesis and Affinity Purification

In the context of ethylene biosynthesis, the compound has been used in the synthesis of analogues like 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid. Such compounds are significant in plant growth studies and can be utilized in affinity purification techniques and antibody generation (Pirrung et al., 1989).

Molecularly Imprinted Polymer Synthesis

The compound has applications in the synthesis of molecularly imprinted polymers (MIPs). These polymers are designed for specific binding and isolation of target molecules, such as 1-hydroxypyrene in human urine. This application is crucial in environmental and occupational health studies (Serrano et al., 2015).

Conformational Restriction in Biologically Active Compounds

It plays a role in restricting the conformation of biologically active compounds, improving their activity and assisting in investigating their bioactive conformations. Such applications are significant in the field of medicinal chemistry (Kazuta et al., 2002).

Biotransformation in Enantioselective Synthesis

The compound has been studied in the context of biotransformation using Rhodococcus sp. This process is essential for the enantioselective synthesis of cyclopropanecarboxylic acids and amides, which are valuable in various synthetic applications (Wang & Feng, 2003).

Mechanism of Action

While the mechanism of action for this compound is not explicitly stated, the introduction of a hydroxymethyl group can lead to changes in physical-chemical properties and offer several therapeutic advantages, contributing to the improved biological activity of drugs .

Safety and Hazards

This compound is classified as an irritant . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1-(hydroxymethyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-3-5(4-7)1-2-5/h7H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCQBAJOOAMKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40621758
Record name 1-(Hydroxymethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Hydroxymethyl)cyclopropanecarbonitrile

CAS RN

98730-77-9
Record name 1-(Hydroxymethyl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40621758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(hydroxymethyl)cyclopropane-1-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Hydroxymethyl)cyclopropanecarbonitrile
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1-(Hydroxymethyl)cyclopropanecarbonitrile
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1-(Hydroxymethyl)cyclopropanecarbonitrile
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1-(Hydroxymethyl)cyclopropanecarbonitrile

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